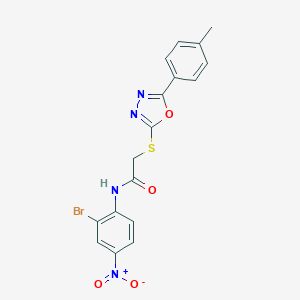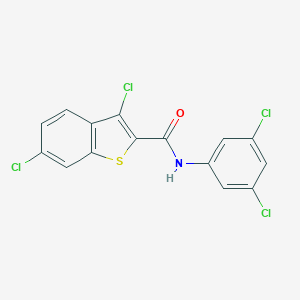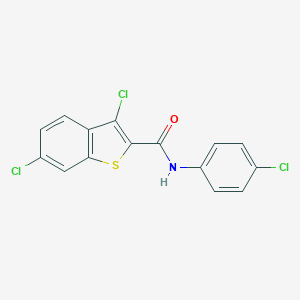
N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromo-nitrophenyl group, an oxadiazole ring, and a sulfanylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Bromination: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group, followed by bromination to add the bromo substituent.
Formation of Oxadiazole Ring: The intermediate product is then reacted with thiosemicarbazide to form the oxadiazole ring through cyclization.
Acylation: The final step involves the acylation of the oxadiazole intermediate with 2-bromoacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can produce a variety of substituted phenyl derivatives.
科学的研究の応用
N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- N-(2-bromo-4-nitrophenyl)-2-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
N-(2-Bromo-4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the bromo-nitrophenyl group and the oxadiazole ring, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical stability, making it a valuable compound for further research and development.
特性
CAS番号 |
337489-45-9 |
|---|---|
分子式 |
C17H13BrN4O4S |
分子量 |
449.3g/mol |
IUPAC名 |
N-(2-bromo-4-nitrophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13BrN4O4S/c1-10-2-4-11(5-3-10)16-20-21-17(26-16)27-9-15(23)19-14-7-6-12(22(24)25)8-13(14)18/h2-8H,9H2,1H3,(H,19,23) |
InChIキー |
MMERPSOKVOCLAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B409474.png)
![N-(2-chloro-4-nitrophenyl)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]acetamide](/img/structure/B409475.png)
![3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B409477.png)
![3,6-Dichloro-N-(2,3-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B409479.png)



![1-[2-(2-Chloro-4-nitroanilino)-2-oxoethyl]-2-methylpyridinium](/img/structure/B409486.png)
![1-[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl]-3-methylpyridinium](/img/structure/B409487.png)
![N,N-dicyclohexyl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide](/img/structure/B409488.png)
![[3-Amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B409490.png)
![N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B409494.png)
![N-(3-Chloro-phenyl)-2-(5-m-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B409495.png)
